3,5-Dimethylisonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

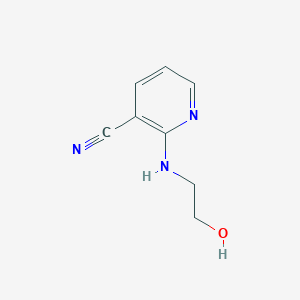

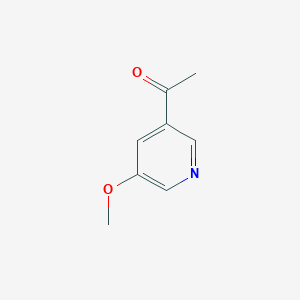

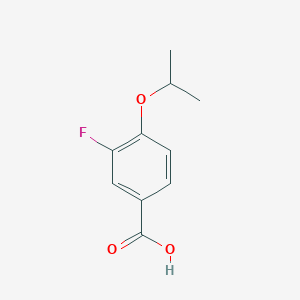

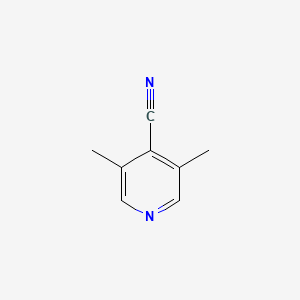

3,5-Dimethylisonicotinonitrile is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 . It is also known by other names such as 3,5-Dimethylpyridine-4-carbonitrile and 4-Cyano-3,5-dimethylpyridine .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylisonicotinonitrile consists of a pyridine ring with two methyl groups at the 3rd and 5th positions and a nitrile group at the 4th position .Physical And Chemical Properties Analysis

3,5-Dimethylisonicotinonitrile has a melting point of 88-89 °C and a predicted boiling point of 246.9±35.0 °C . It has a predicted density of 1.05±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Photochemical Studies

- Capture of Nitrile Ylide Intermediate: A study by Nunes, Reva, and Fausto (2013) explored the photochemistry of 3,5-dimethylisoxazole, leading to the capture of nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization. This research provides insights into the structural nature and behavior of nitrile ylides in photochemical processes (Nunes, Reva, & Fausto, 2013).

Agricultural Chemistry

- Nitrification Inhibition in Agriculture: In the context of agricultural chemistry, Şahan et al. (2017) developed and validated an HPLC-DAD method for determining 3,5-dimethylpyrazolium glyceroborate, a nitrification inhibitor, in nitrogen fertilizer samples. This highlights the role of 3,5-dimethylisonicotinonitrile derivatives in enhancing nitrogen fixation in soil (Şahan et al., 2017).

Organic Synthesis

- Multicomponent Synthesis of Bioactive Compounds: Ryzhkova et al. (2021) utilized dimethyl sulfoxide in multicomponent reactions for the synthesis of biologically active compounds, which may involve derivatives of 3,5-dimethylisonicotinonitrile. This showcases the compound's potential in the synthesis of complex organic molecules (Ryzhkova et al., 2021).

Coordination Chemistry

- Uranium(III) Complexes: Kraft, Fanwick, and Bart (2010) synthesized hydrotris(3,5-dimethylpyrazolyl)borate uranium(III) diiodide derivatives. This research provides a foundation for exploring low-valent uranium chemistry with ligands derived from 3,5-dimethylisonicotinonitrile (Kraft, Fanwick, & Bart, 2010).

Synthetic Methodologies

- Syntheses with Nitriles: Mittelbach and Junek (1982) investigated the reaction of malononitrile with various reagents, yielding derivatives that could involve 3,5-dimethylisonicotinonitrile. This study is crucial for understanding the reactivity of nitriles in organic synthesis (Mittelbach & Junek, 1982).

Environmental Science

- Nitrification Inhibitors in Soil: Zerulla et al. (2001) discussed the properties and advantages of 3,4-Dimethylpyrazole phosphate (DMPP), a nitrification inhibitor, in agriculture and horticulture, highlighting its potential in reducing environmental impact (Zerulla et al., 2001).

Photochemical Transformations

- Study of Nitrilimines: Baskir et al. (2014) characterized amino-substituted nitrilimines and their photochemical transformations, which might include 3,5-dimethylisonicotinonitrile derivatives. This is significant for understanding the behavior of nitrilimines under photochemical conditions (Baskir et al., 2014).

Neuroscientific Research

- Alzheimer's Disease Research: Shoghi-Jadid et al. (2002) utilized a derivative of 3,5-dimethylisonicotinonitrile in conjunction with positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer’s disease patients, demonstrating its potential in neurological research (Shoghi-Jadid et al., 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3,5-dimethylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-10-5-7(2)8(6)3-9/h4-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOPPFCWOVFQDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592598 |

Source

|

| Record name | 3,5-Dimethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7584-08-9 |

Source

|

| Record name | 3,5-Dimethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.